molecular formula C18H16ClNO4S B2879167 5-Chloroquinolin-8-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate CAS No. 2415553-94-3

5-Chloroquinolin-8-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate

Cat. No.: B2879167
CAS No.: 2415553-94-3
M. Wt: 377.84
InChI Key: QCCWUVBWWHKEBW-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is a complex organic compound characterized by its unique structural features. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinolin-8-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate typically involves multiple steps, starting with the chlorination of quinoline to introduce the chloro group at the 8-position. Subsequent steps include the methoxylation and sulfonation processes to introduce the methoxy and sulfonate groups, respectively. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also incorporate continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological studies, 5-Chloroquinolin-8-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is used to investigate cellular processes and molecular interactions. It can serve as a probe to study enzyme activities and binding affinities.

Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a valuable candidate for medicinal chemistry research.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties enable its use in various applications, including coatings, adhesives, and advanced materials.

Mechanism of Action

The mechanism by which 5-Chloroquinolin-8-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Chloroquinolin-8-ol

  • 5-Methoxy-2,4-dimethylbenzene-1-sulfonic acid

  • Quinoline derivatives

Uniqueness: 5-Chloroquinolin-8-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c1-11-9-12(2)17(10-16(11)23-3)25(21,22)24-15-7-6-14(19)13-5-4-8-20-18(13)15/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCWUVBWWHKEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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